3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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Overview
Description
3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the thienyl group: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Incorporation of the phenylethyl group: This step may involve a nucleophilic substitution reaction using a phenylethyl halide.
Chlorination: The final chlorination step can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interfering with cellular signaling pathways: Affecting processes such as cell proliferation, apoptosis, or inflammation.
Modulating gene expression: Influencing the transcription of specific genes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-N-(2,2,2-trichloro-1-(pyridin-3-ylamino)-ethyl)-acrylamide
- 3-phenyl-N-(2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)-ethyl)-acrylamide
- 3-phenyl-N-(2,2,2-trichloro-1-(1-pyrrolidinyl)ethyl)-acrylamide
Uniqueness
3-CHLORO-N-(1-PHENYLETHYL)-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the thienyl and phenylethyl groups contribute to its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C20H14ClF3N4OS |
---|---|
Molecular Weight |
450.9g/mol |
IUPAC Name |
3-chloro-N-(1-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H14ClF3N4OS/c1-11(12-6-3-2-4-7-12)25-19(29)17-16(21)18-26-13(14-8-5-9-30-14)10-15(20(22,23)24)28(18)27-17/h2-11H,1H3,(H,25,29) |
InChI Key |
WCMMENDFQYDMFD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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